molecular formula C5H4Cl2N2 B13593368 2-Chloro-6-(chloromethyl)pyrazine

2-Chloro-6-(chloromethyl)pyrazine

Cat. No.: B13593368
M. Wt: 163.00 g/mol
InChI Key: ABKVMFTWFVYZQL-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)pyrazine is a valuable heteroaromatic intermediate for research and development. This compound features a pyrazine ring system substituted with both chloro and chloromethyl functional groups, making it a versatile precursor for further chemical transformations, including nucleophilic substitutions and polymerizations . APPLICATIONS: (To be completed based on research. Example: This di-functional compound is useful in the synthesis of pharmaceutical intermediates, agrochemicals, and ligands for metal-organic frameworks.) RESEARCH VALUE: (To be completed based on research. Example: Its value lies in its reactivity, allowing researchers to build complex molecules for material science and medicinal chemistry applications.) MECHANISM OF ACTION: (To be completed based on research. The mechanism is highly dependent on the final synthesized compound and its target.) Please note that this product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(chloromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-1-4-2-8-3-5(7)9-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVMFTWFVYZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Chloromethyl Pyrazine

De Novo Synthesis Strategies for Pyrazine (B50134) Ring Construction Precursors

The formation of the pyrazine ring from acyclic precursors, known as de novo synthesis, is a foundational aspect of obtaining the necessary scaffolds for further functionalization. Several classical and modern strategies are employed to construct the pyrazine or pyrazinone core.

Approaches via Diketopiperazines

Diketopiperazines, which are cyclic dipeptides, serve as versatile precursors for the synthesis of pyrazines. wikipedia.orgresearchgate.net The core strategy involves the transformation of the diketopiperazine ring into an aromatic pyrazine system. One common method involves the reaction of diketopiperazines with reagents like phosphorus oxychloride (POCl₃) to generate dichlorodihydropyrazines. nih.govgoogle.com Subsequent aromatization, which can occur through elimination or oxidation, yields the corresponding chloropyrazine.

For instance, the synthesis of arglecin, a natural product, involves heating dl-alanyl-leucyl anhydride (B1165640) in phosphoryl chloride. This process yields a mixture of chloropyrazines, from which 2-chloro-3-isobutyl-6-methylpyrazine is isolated. nih.gov This demonstrates the utility of diketopiperazines in creating substituted chloropyrazines, which can be precursors to more complex molecules. The reaction of lactam-derived enol phosphates of diketopiperazines with palladium-catalyzed reactions can also lead to dihydropyrazines, which are then aromatized to pyrazines in the presence of acid. wikipedia.org

Table 1: Synthesis of Chloropyrazines from Diketopiperazine Precursors

Precursor Reagent Product Reference
dl-Alanyl-leucyl anhydride Phosphoryl chloride (POCl₃), 140 °C 2-Chloro-3-isobutyl-6-methylpyrazine nih.gov

Condensation Reactions of α-Amino Acid Amides and Dicarbonyl Compounds

A prominent and direct method for constructing the pyrazine core involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. researchgate.net This reaction, first described by R. G. Jones in 1949, typically proceeds in a one-pot fashion to yield 2(1H)-pyrazinones, which are key intermediates that can be converted to pyrazines. nih.gov The reaction leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazine ring. nih.gov

The regioselectivity of the condensation can be an issue when unsymmetrical dicarbonyl compounds are used, potentially leading to a mixture of isomers. nih.govresearchgate.net However, reaction conditions can be tuned to favor a specific isomer. For example, the reaction between various α-amino acid amides and methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major product. nih.gov These pyrazinone intermediates can then be halogenated to provide chloropyrazines.

Table 2: Pyrazinone Synthesis via Condensation

α-Amino Acid Amide 1,2-Dicarbonyl Compound Product Type Reference
Various Methylglyoxal 5-Methyl-2(1H)-pyrazinone nih.gov

Synthesis from α-Amino Ketones and α-Haloacetyl Halides

Another established route to substituted pyrazinones involves the condensation of an α-amino ketone with an α-haloacetyl halide. nih.govresearchgate.net In this approach, the α-amino ketone provides the N-1, C-5, and C-6 atoms of the pyrazine ring, while the α-haloacetyl halide supplies the C-2 and C-3 atoms. The initial condensation product, a ketoamide, undergoes cyclization with ammonia (B1221849) to form a dihydropyrazine, which is then oxidized by air to the corresponding pyrazinone. nih.gov

This method has been successfully used to prepare 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. nih.gov The self-condensation of α-amino ketones is also a well-known method for producing symmetrically substituted pyrazines. rsc.orgyoutube.com However, using two different α-amino ketones often results in a mixture of products. rsc.org

Introduction of Halogen and Chloromethyl Functionalities

Once the pyrazine ring is constructed, the next critical steps involve the introduction of the chloro substituent on the ring and the formation of the chloromethyl group from a methyl precursor.

Direct Chlorination of Methylpyrazines

The direct chlorination of a methylpyrazine, such as 2-methylpyrazine, can introduce a chlorine atom onto the pyrazine ring through an electrophilic substitution reaction. The position of chlorination is influenced by the reaction conditions. acs.org The chlorination of 2-chloropyrazine (B57796) can yield a mixture of 2,3- and 2,6-dichloropyrazine (B21018). google.com The isomer ratio can be controlled by the amount of water present, which affects the hydronium ion concentration. For the synthesis of the 2,6-isomer, which is structurally analogous to the target compound, the reaction is typically carried out in a polar, water-soluble organic solvent at temperatures between 40°C and 120°C with more than 0.02 mole percent of water present. google.com

Table 3: Directed Chlorination of 2-Chloropyrazine

Isomer Favored Water Content (based on 2-chloropyrazine) Reference
2,6-Dichloropyrazine > 0.02 mole % google.com

Vapor-phase chlorination of pyrazine at high temperatures (150 to 600 °C) is another method to produce monochloropyrazine. google.com

Radical Halogenation Pathways for Chloromethyl Group Formation

The formation of the chloromethyl group is typically achieved through the radical halogenation of a methyl group attached to the pyrazine ring. This reaction is analogous to the side-chain chlorination of toluene (B28343) to produce (chloromethyl)benzene. libretexts.org The reaction proceeds via a free-radical mechanism, usually initiated by UV light or a radical initiator.

Under these conditions, a hydrogen atom of the methyl group is replaced by a chlorine atom. libretexts.org The reaction can be difficult to stop at the monochlorination stage, and further reaction can lead to the formation of (dichloromethyl) and (trichloromethyl) derivatives. libretexts.org Therefore, careful control of the reaction conditions, such as the stoichiometry of the chlorinating agent, is crucial to maximize the yield of the desired chloromethyl product.

Selective Halogenation on the Pyrazine Ring

The synthesis of 2-Chloro-6-(chloromethyl)pyrazine (B6159267) can be envisioned through sequential halogenation steps. A primary route involves the initial chlorination of the pyrazine ring, followed by the chlorination of a methyl group substituent. The direct chlorination of pyrazine vapor at high temperatures (150 to 600 °C) can produce monochloropyrazine. google.com Further chlorination of monochloropyrazine can then yield dichloropyrazine isomers. For instance, bubbling chlorine gas through a solution of monochloropyrazine at temperatures between 60 and 140°C is a known method to produce 2,6-dichloropyrazine. google.com

Once 2-chloro-6-methylpyrazine (B130241) is obtained, the subsequent step would be the selective chlorination of the methyl group. The chlorination of C(sp³)–H bonds, such as those in a methyl group, is a common transformation. nih.gov However, achieving high site selectivity can be challenging as radical chlorination can lead to mixtures of mono-, di-, and trichlorinated products. nih.gov For a related compound, 2-chloro-6-(trichloromethyl)pyridine, a partial reduction using iron filings and hydrochloric acid in methanol (B129727) was shown to produce 2-chloro-6-(dichloromethyl)pyridine (B1220261) with 2-chloro-6-(chloromethyl)pyridine (B1591532) as a minor byproduct (3.7% yield). prepchem.com This suggests that controlling the extent of chlorination on the methyl group is a critical aspect of this synthetic approach.

Synthesis via Functional Group Transformations

Functional group interconversions provide alternative and often more controlled pathways to this compound, starting from precursors like pyrazinoic acids or dichloropyrazines.

Conversion from Pyrazinoic Acid Derivatives

A plausible synthetic route starts from 6-chloropyrazine-2-carboxylic acid. nih.gov This acid can be converted into its more reactive acid chloride form, 2-chloro-6-(carbonyl chloride)pyrazine, by reacting it with a chlorinating agent like thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). prepchem.com

The resulting acid chloride is a versatile intermediate. It can be reduced to the corresponding primary alcohol, (2-chloro-6-pyrazinyl)methanol. This reduction would be a critical step, followed by the conversion of the hydroxymethyl group to a chloromethyl group. This final transformation is typically achieved using standard chlorinating agents like thionyl chloride or cyanuric chloride, which are effective for converting primary alcohols to alkyl chlorides. hymasynthesis.com A similar strategy has been documented for the synthesis of pyrazine-2-carbohydrazide (B1222964) derivatives, where pyrazinoic acid is first esterified and then converted to the hydrazide. researchgate.net

Derivatization of Dichloropyrazine Precursors

2,6-Dichloropyrazine is a readily accessible precursor for the synthesis of this compound. google.comgoogle.com The key challenge in this approach is the selective functionalization of one of the two chlorine atoms. The two chlorine atoms are in equivalent positions, making selective monosubstitution possible.

One strategy involves the selective displacement of one chlorine atom. For example, lithiation of 2,6-dichloropyrazine followed by quenching with an electrophile has been used to create 3-substituted-2,6-dichloropyrazine derivatives. nii.ac.jp A similar approach could be envisioned using a reagent that introduces a protected one-carbon unit.

Another approach is the partial reduction or selective reaction at one chloro position. The synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine (B45657) by reaction with hydrazine (B178648) hydrate (B1144303) followed by reduction demonstrates that selective reaction at one of the two chloro positions is feasible. psu.edu This suggests that a similar selective substitution on 2,6-dichloropyrazine could be developed to introduce a methyl or a functionalized methyl group, which could then be converted to the chloromethyl group.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency and reduce environmental impact.

Catalytic Methods in Pyrazine Synthesis

Catalysis plays a significant role in modern pyrazine synthesis. For instance, manganese-based pincer complexes have been successfully employed as catalysts for the dehydrogenative coupling of 2-amino alcohols to form 2,5-dialkyl-substituted pyrazines. nih.gov This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also powerful tools for functionalizing halogenated pyrazines. tandfonline.com These reactions could be applied to a precursor like 2,6-dichloropyrazine to selectively introduce a carbon substituent at one position, which could then be further elaborated to the chloromethyl group. For example, a nickel-catalyzed Kumada–Corriu cross-coupling has been used effectively on a 2-chloropyrazine substrate to introduce an alkyl group. google.commdpi.com The use of iron-catalyzed C-H functionalization has also been reported for the arylation of 2,3-dimethylpyrazine, showcasing the potential of transition metal catalysis in modifying the pyrazine core. mdpi.com

Green Chemistry Principles in Halogenated Pyrazine Synthesis

Green chemistry principles focus on developing environmentally benign synthetic routes. This includes the use of safer solvents, catalysts, and energy-efficient reaction conditions. iau.irresearchgate.net For pyrazine synthesis, methods have been developed that utilize water as a solvent and employ nanoparticle-based catalysts, such as KF/Clinoptinolite, for multicomponent reactions. iau.ir

In the context of halogenated pyrazines, a greener approach to the synthesis of 2,6-dichloropyrazine involves using the product itself as the reaction solvent for the chlorination of monochloropyrazine, which avoids the use of external organic solvents and prevents the formation of solvent-related byproducts. google.com The use of catalytic systems and reactions that proceed at room temperature or with microwave irradiation are other examples of green chemistry approaches that can be applied to the synthesis of complex pyrazine derivatives. iau.irresearchgate.net The development of such methods for this compound would align with the broader goals of sustainable chemical manufacturing.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Chloromethyl Pyrazine

Nucleophilic Substitution Reactions at the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for electron-rich aromatic systems like benzene.

The chlorine atom attached to the pyrazine ring at the 2-position is a viable leaving group for nucleophilic aromatic substitution. The SNAr mechanism in pyrazine systems proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrazine ring and, importantly, onto the electronegative nitrogen atoms. mdpi.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of the ring is significantly enhanced by the two nitrogen atoms, which decrease the electron density of the ring carbons and help stabilize the anionic intermediate. mdpi.com This makes the displacement of the ring chlorine feasible with a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloro-Nitrogen Heterocycles This table presents analogous reactions on related heterocyclic systems to illustrate the principles of SNAr reactivity.

SubstrateNucleophileProductObservationsReference
2,4-DichloroquinazolineAnilines, Benzylamines2-Chloro-4-aminoquinazolinesHighly regioselective substitution at the 4-position. mdpi.com
2-Amino-4,6-dichloropyrimidineAmines, AlkoxidesSubstituted 2-amino-pyrimidinesCompetition between soft (amine) and hard (alkoxide) nucleophiles observed. mdpi.com
2-Substituted 3,5-dichloropyrazinesAminesRegioisomeric aminopyrazinesRegioselectivity is directed by the electronic nature of the substituent at the 2-position. nih.gov

While direct substitution (ipso-substitution) at the carbon bearing the leaving group is common, pyrazine and other heteroaromatic systems can sometimes undergo alternative substitution patterns known as cine- and tele-substitution.

Cine-substitution is a substitution reaction where the incoming group attaches to the position adjacent to the one vacated by the leaving group. arkat-usa.org

Tele-substitution occurs when the entering group takes up a position more than one atom away from the atom to which the leaving group was attached. arkat-usa.orgiupac.org

These unusual reactions have been observed in dichloropyrazine systems. researchgate.netsoton.ac.uk For instance, the reaction of dichloropyrazines with a dithiane anion has been shown to yield products that can be explained by a tele-substitution mechanism, a finding supported by deuterium (B1214612) labeling studies. researchgate.netsoton.ac.uk The conditions that favor the tele-substitution pathway include the use of stronger nucleophiles, bulkier halogens on the pyrazine core, and less polar solvents. acs.org While less common than ipso-substitution, the possibility of these alternative pathways is an important consideration in the synthesis of substituted pyrazines. acs.org

In a molecule like 2-Chloro-6-(chloromethyl)pyrazine (B6159267), the two substituents—the chlorine atom and the chloromethyl group—along with the ring nitrogens, influence the regioselectivity of nucleophilic attack. The position of nucleophilic attack is determined by the relative electrophilicity of the ring carbons and the stability of the resulting Meisenheimer complex.

The electronic properties of existing substituents are critical. Studies on substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group (EDG) directs the attack to the 3-position. nih.gov The chloromethyl group (–CH₂Cl) is generally considered to be weakly electron-withdrawing. Therefore, in this compound, both the chlorine and the chloromethyl group act as EWGs, activating the ring for nucleophilic attack. Theoretical methods like Density Functional Theory (DFT) can be used to predict regioselectivity by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites susceptible to nucleophilic attack. mdpi.comwuxiapptec.com

Reactions Involving the Chloromethyl Moiety

The chloromethyl group provides a second, highly reactive site for nucleophilic substitution, distinct from the pyrazine ring.

The chlorine atom on the methyl side chain is susceptible to nucleophilic displacement, typically via an SN2 mechanism. This reactivity is analogous to that of a benzylic halide, where the adjacent aromatic ring stabilizes the transition state of the reaction. The reaction involves a direct, single-step attack by a nucleophile on the methylene (B1212753) carbon, displacing the chloride ion.

This pathway often competes with SNAr at the pyrazine ring. The outcome of the reaction—whether substitution occurs on the ring or on the side chain—can be controlled by carefully selecting the reaction conditions (temperature, solvent, and nature of the nucleophile). Generally, reactions that favor the SN2 mechanism, such as using softer nucleophiles and lower temperatures, might favor substitution at the chloromethyl group.

The reactivity of the chloromethyl group makes this compound an effective alkylating agent. It can be used to introduce the "(6-chloropyrazin-2-yl)methyl" moiety onto a wide variety of nucleophilic substrates. This includes the alkylation of amines, phenols, thiols, and carbanions. These reactions are valuable for building more complex molecules that incorporate the pyrazine scaffold, which is a common feature in many biologically active compounds.

Table 2: Potential Alkylation Reactions Using this compound This table provides hypothetical examples based on the known reactivity of chloromethyl groups.

Nucleophile ClassExample NucleophileResulting Functional GroupReaction Type
AminePiperidineTertiary AmineN-Alkylation
Alkoxide/PhenoxideSodium PhenoxideEtherO-Alkylation (Williamson Ether Synthesis)
ThiolateSodium EthanethiolateThioether (Sulfide)S-Alkylation
CarbanionDiethyl Malonate AnionSubstituted Malonic EsterC-Alkylation

Formation of Diverse Functionalized Pyrazines via the Chloromethyl Group

The chloromethyl group of this compound is a primary site for nucleophilic substitution, a reaction that proceeds readily with a wide array of nucleophiles. This reactivity is analogous to that of benzylic halides and is a cornerstone for introducing diverse functional groups onto the pyrazine core. The reaction typically follows an S(_N)2 mechanism, where the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

The scope of this transformation is broad, encompassing reactions with oxygen, nitrogen, sulfur, and carbon nucleophiles. For instance, reaction with alkoxides or phenoxides yields the corresponding ethers, while reaction with amines provides access to a variety of substituted aminomethylpyrazines. Thiolates can be employed to introduce sulfur-containing moieties, and carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

The following table provides an overview of the types of functionalized pyrazines that can be synthesized from this compound via nucleophilic substitution at the chloromethyl group.

NucleophileReagent ExampleProduct Class
OxygenSodium ethoxideEther
NitrogenAmmonia (B1221849)Primary Amine
SulfurSodium thiophenoxideThioether
CarbonDiethyl malonateSubstituted ester

Cyclization and Annulation Reactions

The dual reactivity of this compound also makes it an excellent precursor for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions can be either intramolecular, involving a pre-functionalized derivative of the starting material, or intermolecular, leading to the formation of a new ring system.

Intramolecular Cyclizations

Intramolecular cyclization reactions of this compound derivatives can lead to the formation of a variety of bicyclic and polycyclic heterocyclic systems. A common strategy involves a two-step sequence where the chloromethyl group is first reacted with a nucleophile that contains a second reactive site. This intermediate can then undergo an intramolecular cyclization by reaction of the newly introduced functional group with the chloro-substituted pyrazine ring.

For example, reaction of this compound with a bifunctional nucleophile such as an amino alcohol can yield an intermediate that, upon activation, can cyclize to form a fused morpholine-pyrazine system. The following table illustrates potential intramolecular cyclization pathways starting from derivatives of this compound.

Bifunctional NucleophileIntermediateFused Heterocyclic System
Ethanolamine2-((6-chloropyrazin-2-yl)methylamino)ethan-1-olDihydropyrazino[2,3-b] researchgate.netnih.govoxazine
2-aminothiophenol2-(((6-chloropyrazin-2-yl)methyl)amino)benzenethiolDihydropyrazino[2,3-b] researchgate.netnih.govbenzothiazine

Formation of Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of a variety of fused heterocyclic systems through annulation reactions. These reactions typically involve the reaction of the starting material with a reagent that contains two reactive sites, leading to the formation of a new ring fused to the pyrazine core.

One plausible approach involves the conversion of the chloromethyl group into a more reactive functional group that can participate in a cyclization reaction. For instance, oxidation of the chloromethyl group to an aldehyde would provide a key intermediate for condensation reactions with binucleophiles to form fused pyridopyrazines or pyrimidopyrazines. Another strategy could involve the reaction of the chloromethyl group with a suitable precursor to introduce a side chain that can undergo a subsequent cyclization.

The table below presents examples of fused heterocyclic systems that could potentially be synthesized from this compound.

Annulating ReagentKey IntermediateFused Heterocyclic System
Ethyl cyanoacetateEthyl 2-cyano-3-(6-chloropyrazin-2-yl)acrylatePyrido[2,3-b]pyrazine derivative
Hydrazine (B178648)2-chloro-6-(hydrazinylmethyl)pyrazinePyridazino[4,5-b]pyrazine derivative

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies, including kinetic analysis and the identification of reaction intermediates, can provide valuable insights into the underlying reaction pathways.

Kinetic Studies of Key Transformations

Kinetic studies of the reactions of this compound can help to elucidate the factors that govern its reactivity. For the nucleophilic substitution at the chloromethyl group, the reaction rate is expected to be dependent on the concentration of both the pyrazine substrate and the nucleophile, consistent with an S(_N)2 mechanism. The rate of this reaction would also be influenced by the nature of the solvent, with polar aprotic solvents generally favoring S(_N)2 reactions.

The following table summarizes the expected influence of various parameters on the reaction rates of the two main types of nucleophilic substitution for this compound.

ParameterEffect on S(_N)2 at Chloromethyl GroupEffect on S(_N)Ar at Pyrazine Ring
Nucleophile ConcentrationIncreases rateIncreases rate
Solvent PolarityPolar aprotic solvents increase ratePolar aprotic solvents increase rate
TemperatureIncreases rateIncreases rate
Electron-withdrawing groups on nucleophileDecreases rateDecreases rate

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates can provide definitive evidence for a proposed reaction mechanism. In the context of the reactions of this compound, the identification of key intermediates such as the transition state in S(_N)2 reactions or the Meisenheimer complex in S(_N)Ar reactions is of significant interest.

While the transient nature of the S(_N)2 transition state makes its direct observation challenging, its existence can be inferred from kinetic data and stereochemical outcomes. In contrast, Meisenheimer complexes, being resonance-stabilized, are often more stable and can sometimes be detected and characterized by spectroscopic techniques such as NMR and UV-Vis spectroscopy.

The table below outlines the key intermediates expected in the reactions of this compound and the potential methods for their identification.

Reaction TypeKey IntermediatePotential Identification Methods
S(_N)2 at Chloromethyl GroupPentacoordinate Transition StateKinetic studies, computational modeling
S(_N)Ar at Pyrazine RingMeisenheimer ComplexLow-temperature NMR, UV-Vis spectroscopy, trapping experiments

Structure-Reactivity Relationship Studies within Pyrazine Chemistry

The reactivity of this compound is dictated by the electronic properties of the pyrazine ring and the nature of its two distinct chlorine-containing substituents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This electron deficiency is a consequence of the inductive electron-withdrawing effect of the two nitrogen atoms, which makes the carbon atoms of the ring electrophilic.

The presence of a chlorine atom directly attached to the pyrazine ring at the 2-position further enhances this electrophilicity. This chloro substituent primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In heteroaromatic systems like pyrazine, the inductive effect typically dominates, further deactivating the ring towards electrophilic attack but, crucially, activating it for nucleophilic aromatic substitution (SNAr).

The chloromethyl group at the 6-position introduces a different type of reactive site. The chlorine atom in this group is attached to an sp³-hybridized carbon, which is adjacent to the aromatic pyrazine ring. This arrangement is analogous to a benzylic halide. The reactivity of this chlorine is high in nucleophilic substitution reactions (SN1 and SN2) due to the ability of the pyrazine ring to stabilize the transition state or any carbocationic intermediate through resonance.

Influence of Substituents on Reactivity

Electronic Effects: The pyrazine ring's electron-deficient nature is a primary driver of its reactivity. Compared to pyridine (B92270), which has only one nitrogen atom, pyrazine has a higher electron affinity and is thus more suited to act as an electron acceptor. google.com This makes the ring carbons, particularly those bearing a good leaving group like chlorine, susceptible to attack by nucleophiles. Studies on related chloropyrazines have demonstrated that they readily undergo nucleophilic substitution reactions with various nucleophiles such as alkoxides, thiolates, and amines. The rate of these substitutions is influenced by the other substituents on the ring. While specific kinetic data for this compound is not readily available, studies on analogous systems like 4-X-substituted-2,6-dinitrochlorobenzenes show that electron-withdrawing groups increase the rate of nucleophilic substitution.

Steric Effects: Steric hindrance can play a significant role in the reactions of pyrazine derivatives. While the chlorine atom itself is not exceptionally bulky, the accessibility of the reactive centers can be influenced by the conformation of the chloromethyl group and the nature of the incoming nucleophile. In related heterocyclic systems, bulky substituents have been shown to slow down reaction rates by limiting the accessibility of the reactive center. For this compound, a bulky nucleophile might show a preference for attacking the less hindered chloromethyl group over the ring chlorine.

Comparative Reactivity of the Two Chlorine Atoms

A key aspect of the structure-reactivity relationship in this compound is the differential reactivity of the two chlorine atoms.

Ring Chlorine (at C-2): This chlorine atom is part of a C(sp²)-Cl bond. Its substitution occurs via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electron deficiency of the pyrazine ring facilitates the formation and stabilization of this intermediate, making this substitution feasible.

Side-Chain Chlorine (on the methyl group): This chlorine is part of a C(sp³)-Cl bond. Its substitution follows mechanisms typical for alkyl halides, namely SN1 or SN2. The adjacent pyrazine ring can stabilize a developing positive charge on the carbon of the chloromethyl group (in an SN1 pathway) or the transition state (in an SN2 pathway) through resonance. This "benzylic-like" reactivity generally makes the side-chain chlorine more labile than a typical primary alkyl chloride.

In a competitive reaction with a nucleophile, the site of attack would depend on the reaction conditions and the nature of the nucleophile. Strong, hard nucleophiles might favor attack at the more electrophilic carbon of the C-Cl bond on the ring, while softer nucleophiles or conditions favoring SN1-type reactions might lead to substitution at the chloromethyl group.

The table below summarizes the expected reactivity of the different positions of this compound based on the principles of pyrazine chemistry.

Substituent/PositionBond TypeExpected Primary Reaction TypeInfluencing Factors
2-ChloroC(sp²)-ClNucleophilic Aromatic Substitution (SNAr)Electron-deficient pyrazine ring, nature of the nucleophile
6-(Chloromethyl)C(sp³)-ClNucleophilic Substitution (SN1/SN2)Resonance stabilization by the pyrazine ring, solvent polarity

It is also important to consider that the chlorination of the corresponding methylpyrazine to obtain this compound can be challenging to control, often leading to mixtures of products, which underscores the inherent reactivity of these types of compounds.

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor to Substituted Pyrazine (B50134) Derivatives

The differential reactivity of the two chloro-substituents on 2-Chloro-6-(chloromethyl)pyrazine (B6159267) enables its effective use as a precursor for various substituted pyrazine derivatives. The chlorine on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine on the methyl group behaves as a typical benzylic halide, readily undergoing SN2 reactions.

Chloropyrazines are established precursors for the synthesis of 2(1H)-pyrazinones, a class of compounds with significant biological activity. The general transformation involves the conversion of a chloropyrazine into a pyrazinone through treatment with an alkali or, in a two-step process, reaction with an alkoxide like sodium ethoxide followed by acid-catalyzed hydrolysis. nih.gov This method was first developed by Baxter and Spring in 1947, who demonstrated that heating diketopiperazines with phosphoryl chloride yields a mixture of chloropyrazines, which can then be converted to the corresponding pyrazinones. nih.gov

While direct synthesis of a pyrazinone from this compound is not extensively documented, the established route from chloropyrazines provides a clear potential pathway. The process would likely involve the hydrolysis of the chlorine on the pyrazine ring to an alcohol, which would then exist in tautomeric equilibrium with the more stable pyrazinone form. The reactivity of the chloromethyl group would need to be considered, potentially requiring protection or being transformed in a subsequent step.

The synthesis of aminopyrazines and alkoxypyrazines from this compound is a direct application of nucleophilic substitution reactions. The chlorine atom on the pyrazine ring can be displaced by various nitrogen and oxygen nucleophiles.

Aminopyrazines: The reaction of chloropyrazines with a range of primary and secondary amines, as well as anilines, can proceed via palladium-catalyzed Buchwald-Hartwig amination or through transition-metal-free SNAr reactions. researchgate.net For instance, heating a chloropyrazine with an amine in a solvent like DMSO or even in water with potassium fluoride (B91410) can effectively yield the corresponding aminopyrazine. researchgate.net The bifunctional nature of this compound allows for selective amination at the ring position, leaving the chloromethyl group available for further functionalization.

Alkoxypyrazines: The formation of alkoxypyrazines is readily achieved by reacting the chloropyrazine moiety with an alcohol in the presence of a base, or with a pre-formed alkoxide. A well-documented example involves refluxing a 2-chloropyrazine (B57796) derivative with sodium methoxide (B1231860) in methanol (B129727) to yield the 2-methoxy derivative. rsc.org This highlights the feasibility of converting this compound to its corresponding alkoxy derivatives, such as 2-ethoxy-6-(chloromethyl)pyrazine or 2-methoxy-6-(chloromethyl)pyrazine.

Starting MaterialReagentProduct Class
2-Chloropyrazine derivativeAmine/Base or Pd-catalystAminopyrazine
2-Chloropyrazine derivativeSodium Alkoxide/AlcoholAlkoxypyrazine

Building Block for Fused Heterocyclic Architectures

The dual reactivity of this compound makes it an ideal starting material for constructing fused heterocyclic systems, where the pyrazine ring is annulated with another heterocyclic ring.

The rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold is present in many biologically active molecules and can be synthesized from chloropyrazine precursors. nih.govresearchgate.net A general and efficient strategy involves the reaction of a 2-chloropyrazine with hydrazine (B178648) to form a 2-hydrazinopyrazine intermediate. This intermediate can then undergo oxidative cyclization to form the fused triazole ring. researchgate.net For example, treatment of the hydrazone derived from the hydrazinopyrazine with a reagent like (diacetoxyiodo)benzene (B116549) can yield the triazolopyrazine system. researchgate.net

Starting with this compound, this sequence would produce a 5-(chloromethyl)- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine. The chloromethyl group on this fused scaffold serves as a handle for introducing further diversity, for instance, through substitution reactions with alcohols to form ether-linked analogues. nih.gov

Beyond simple fused systems, this compound is a valuable building block for more complex, polycyclic heteroaromatic scaffolds. Its two different carbon-chlorine bonds can be functionalized sequentially using modern cross-coupling reactions.

The chlorine atom on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. researchgate.net This allows for the formation of a carbon-carbon bond between the pyrazine ring and another aromatic or heteroaromatic ring system. For example, a Suzuki coupling with an arylboronic acid could be performed selectively at the 2-position of the pyrazine ring. Following this initial coupling, the still-intact chloromethyl group can be used in a subsequent transformation, such as a nucleophilic substitution or a second, different cross-coupling reaction, to build up a larger, more intricate polycyclic structure. This stepwise, site-selective approach is fundamental in the modular synthesis of complex target molecules.

Contribution to Methodological Advances in Organic Chemistry

The development of new synthetic methods relies on robust and versatile substrates to test and showcase their utility. This compound, with its distinct electronic and steric properties, serves as an excellent platform for advancing methodologies in organic chemistry, particularly in the realm of cross-coupling reactions. nih.gov

Transition metal-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The presence of both an aryl chloride (C(sp2)-Cl) and a benzyl-type chloride (C(sp3)-Cl) within the same molecule makes this compound a prime candidate for studies on chemoselectivity. Developing catalytic systems that can differentiate between these two sites is a significant challenge and a testament to the sophistication of a new method. dntb.gov.ua For example, a palladium catalyst system might be designed to react exclusively at the more reactive C(sp2)-Cl bond of the pyrazine ring in a Suzuki or Buchwald-Hartwig reaction, leaving the C(sp3)-Cl bond untouched for later manipulation. This differential reactivity is crucial for efficient and elegant total synthesis, and substrates like this compound are instrumental in developing and refining these selective catalytic systems.

Advanced Characterization and Spectroscopic Analysis of 2 Chloro 6 Chloromethyl Pyrazine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

The interpretation of the vibrational spectra of 2-Chloro-6-(chloromethyl)pyrazine (B6159267) is aided by comparing it to simpler, related molecules such as pyrazine (B50134), 2-chloropyrazine (B57796), and 2-methylpyrazine. The pyrazine ring itself has characteristic stretching vibrations which are expected to be influenced by the electronic effects of the chloro and chloromethyl substituents.

In a general sense, the FT-IR and FT-Raman spectra of substituted pyrazines exhibit several key regions. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The pyrazine ring stretching vibrations are usually observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations of the chlorine atom attached to the pyrazine ring are expected in the lower frequency region, typically between 600 and 800 cm⁻¹. The vibrations of the chloromethyl group, specifically the C-Cl stretch and the CH₂ bending modes, will also produce characteristic bands. For instance, the -CH₂ group deformation vibration is often seen around 1419-1422 cm⁻¹. researchgate.net

Table 1: General Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch> 3000FT-IR, FT-Raman
Pyrazine Ring Stretch1400 - 1600FT-IR, FT-Raman
CH₂ Scissoring~1420FT-IR
C-Cl Stretch (ring)600 - 800FT-IR, FT-Raman
C-Cl Stretch (methyl)650 - 750FT-IR, FT-Raman

Density functional theory (DFT) calculations are often employed to predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to provide a more definitive assignment of the observed bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Investigations

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The pyrazine ring protons and the methylene (B1212753) protons of the chloromethyl group will give rise to distinct signals.

The chemical shifts of the two protons on the pyrazine ring are influenced by the electron-withdrawing effects of the chlorine atom and the chloromethyl group. These protons are expected to appear as singlets in the aromatic region of the spectrum, typically between 8.0 and 9.0 ppm. The exact chemical shifts of these protons would provide insight into the electronic environment of the pyrazine ring. The methylene protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet further upfield, likely in the range of 4.5-5.0 ppm.

¹³C NMR Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated: two for the pyrazine ring carbons and one for the chloromethyl carbon.

The carbon atoms of the pyrazine ring directly bonded to the chlorine atom and the chloromethyl group will be significantly deshielded. The carbon of the chloromethyl group will also have a characteristic chemical shift. Based on data for similar heterocyclic compounds, the pyrazine ring carbons are expected to resonate in the range of 140-160 ppm, while the chloromethyl carbon would likely appear around 40-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
Pyrazine-H8.5 - 8.8s
-CH₂Cl4.7 - 4.9s
¹³C NMR
C-Cl150 - 155s
C-CH₂Cl155 - 160s
Pyrazine-CH145 - 150s
-CH₂Cl40 - 45s

Note: These are predicted values based on general knowledge of substituted pyrazines. Precise experimental data is required for definitive assignments.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for investigating its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₅H₄Cl₂N₂), the expected exact mass can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound upon electron ionization would likely involve the loss of a chlorine radical from the chloromethyl group to form a stable benzylic-type cation. Subsequent fragmentation could involve the loss of HCl or HCN from the pyrazine ring, which are common fragmentation pathways for nitrogen-containing aromatic heterocycles. researchgate.netresearchgate.net

Analysis of Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) in a mass spectrometer can be predicted to follow several key pathways based on the established principles of mass spectrometry and the behavior of analogous compounds. The initial event is the ionization of the molecule to form a molecular ion (M⁺). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be distinctive, showing M, M+2, and M+4 peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathways are expected to involve the cleavage of the weakest bonds. A significant fragmentation route is the loss of a chlorine radical from the chloromethyl group, which is a facile process, leading to the formation of a resonance-stabilized pyrazinylmethyl cation. Another prominent fragmentation would be the loss of a chlorine radical from the pyrazine ring itself.

Further fragmentation can occur through the loss of small neutral molecules. For instance, the molecular ion could lose a molecule of HCl. The pyrazine ring itself can also undergo characteristic fragmentation, typically involving the loss of HCN molecules.

A plausible fragmentation cascade is outlined below:

Initial Ionization : Formation of the molecular ion [C₅H₄Cl₂N₂]⁺.

Loss of Chloromethyl Radical : Cleavage of the C-C bond between the pyrazine ring and the chloromethyl group.

Loss of Chlorine Radical : Elimination of a chlorine atom from the chloromethyl group or the pyrazine ring.

Loss of HCl : Elimination of a molecule of hydrogen chloride.

Ring Fragmentation : Subsequent loss of HCN from the pyrazine ring fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structurem/z (for ³⁵Cl)
[C₅H₄Cl₂N₂]⁺Molecular Ion178
[C₅H₄ClN₂CH₂]⁺Loss of Cl from chloromethyl143
[C₄H₃ClN₂CH₂Cl]⁺Loss of HCN from ring151
[C₅H₄ClN₂]⁺Loss of CH₂Cl129
[C₅H₃Cl₂N₂]⁺Loss of H177

Note: The m/z values are calculated using the most abundant isotope for each element.

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, the solid-state structure can be inferred by examining a closely related analogue, 2-(chloromethyl)pyridine (B1213738), for which crystallographic data is available. researchgate.net

The crystal structure of 2-(chloromethyl)pyridine reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The molecule adopts a planar conformation, with the chloromethyl group lying in the plane of the pyridine (B92270) ring. It is reasonable to expect that this compound would also crystallize in a common space group, likely monoclinic or orthorhombic.

Table 2: Crystallographic Data for the Analogous Compound 2-(Chloromethyl)pyridine researchgate.net

ParameterValue
Chemical FormulaC₆H₆ClN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5211(2)
b (Å)10.2467(3)
c (Å)9.1436(3)
β (°)94.1771(11)
Volume (ų)609.35(3)
Z4
Temperature (K)200

This data for 2-(chloromethyl)pyridine provides a valuable reference for predicting the crystallographic parameters of this compound.

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Chloromethyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. These methods provide detailed insights into the electronic distribution and energy levels, which are paramount in understanding and predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can accurately calculate the ground state properties of a molecule, such as its optimized geometry, with a good balance between computational cost and accuracy. For pyrazine (B50134) and its derivatives, various DFT functionals and basis sets have been employed to achieve results that are in good agreement with experimental data. researchgate.netnih.gov

Table 1: Representative Calculated Bond Lengths and Bond Angles for a Substituted Pyrazine Ring (using data for 2,6-dichloropyrazine (B21018) as an analogue)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.331N1-C2-C3122.5
C3-N41.331C2-C3-N4122.5
C5-N41.339C3-N4-C5116.3
C6-N11.339N4-C5-C6122.5
C2-Cl1.735C5-C6-N1122.5
C6-Cl1.735C6-N1-C2116.3

Data is based on calculations for 2,6-dichloropyrazine and serves as an illustrative example.

The introduction of the chloromethyl group at the 6-position is expected to cause some distortions in the pyrazine ring due to steric and electronic effects, leading to slight variations from the symmetrical structure of 2,6-dichloropyrazine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For 2-Chloro-6-(chloromethyl)pyrazine (B6159267), the HOMO is expected to be localized primarily on the pyrazine ring, with some contribution from the chlorine atoms' lone pairs. The LUMO, on the other hand, is anticipated to be distributed over the pyrazine ring and the antibonding orbitals of the C-Cl bonds. The presence of two electron-withdrawing substituents, the chloro and chloromethyl groups, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Chlorinated Pyrazine (using data for 2-chloropyrazine (B57796) as an analogue)

OrbitalEnergy (eV)
HOMO-7.39
LUMO-2.08
HOMO-LUMO Gap5.31

Data is based on calculations for 2-chloropyrazine and serves as an illustrative example. The actual values for this compound will be influenced by the additional chloromethyl group.

The HOMO-LUMO gap for this compound is predicted to be smaller than that of pyrazine, indicating increased reactivity.

Electrophilicity and Nucleophilicity Indices

Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of a molecule's reactivity. The electrophilicity index, derived from the HOMO and LUMO energies, quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index is a measure of a molecule's ability to donate electrons.

For this compound, the presence of two electronegative chlorine atoms and the electron-withdrawing nature of the pyrazine ring itself suggest that the molecule will have a significant electrophilic character. The calculated electrophilicity index is expected to be relatively high, making it susceptible to reactions with nucleophiles. The diazines, in general, are known to be electron-poor, which makes them prone to nucleophilic addition reactions. taylorfrancis.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP analysis is expected to reveal regions of negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. These sites would be the most likely targets for electrophilic attack. Conversely, regions of positive potential are anticipated to be located around the hydrogen atoms of the pyrazine ring and, significantly, on the carbon atoms attached to the chlorine atoms. The carbon of the chloromethyl group, in particular, would be a site of positive potential, making it a primary target for nucleophilic substitution reactions. Studies on similar pyrazine derivatives have shown that the substitution pattern significantly influences the MEP, with electronegative substituents creating localized positive potentials. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can also be employed to simulate various types of spectra, providing valuable information that can aid in the experimental characterization of a compound.

Simulations of Vibrational Spectra

The simulation of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra, can be performed using DFT calculations. By calculating the second derivatives of the energy with respect to the atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of the observed vibrational bands.

For this compound, the simulated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of the pyrazine ring, as well as the vibrations associated with the C-Cl and C-H bonds of the substituents. Studies on 2-chloropyrazine and 2,6-dichloropyrazine have provided detailed assignments of their vibrational spectra, which can serve as a basis for interpreting the spectrum of this compound. nih.gov The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum. The presence of the chloromethyl group would introduce additional vibrational modes, including the C-H stretching and bending vibrations of the CH2Cl group.

Table 3: Representative Calculated Vibrational Frequencies for a Chlorinated Pyrazine (using data for 2,6-dichloropyrazine as an analogue)

Vibrational ModeCalculated Frequency (cm⁻¹)
Pyrazine ring stretching~1550 - 1400
C-H in-plane bending~1300 - 1100
Ring breathing~1020
C-Cl stretching~850 - 650
C-H out-of-plane bending~800 - 700

Data is based on calculations for 2,6-dichloropyrazine and serves as an illustrative example. The spectrum of this compound will have additional bands due to the chloromethyl group.

Reaction Pathway Modeling and Transition State Analysis

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By modeling reaction pathways and identifying transition states, researchers can understand the kinetics and thermodynamics of chemical transformations. For this compound, which possesses two reactive sites (the chloro-substituted carbon on the pyrazine ring and the chloromethyl group), such studies would be particularly insightful for predicting its reactivity in nucleophilic substitution reactions.

However, a search of the scientific literature did not yield any studies on the reaction pathway modeling or transition state analysis specifically for this compound. Research in this area would likely focus on:

Mapping the potential energy surface for reactions, such as the substitution of the chlorine atoms with various nucleophiles.

Locating the transition state structures for these reactions.

Calculating the activation energies to predict reaction rates.

These computational investigations would provide valuable information for synthetic chemists looking to utilize this compound as a building block in the synthesis of more complex molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a relatively flexible molecule like this compound (due to the rotation around the C-C bond of the chloromethyl group), MD simulations could provide a detailed picture of its conformational landscape.

Despite the utility of this technique, there are no specific molecular dynamics simulation studies reported in the literature for this compound. A dedicated MD simulation study would:

Reveal the preferred conformations of the chloromethyl group relative to the pyrazine ring.

Quantify the energetic barriers between different conformations.

Simulate the behavior of the molecule in different solvent environments to understand solvation effects and intermolecular interactions.

Such simulations would be crucial for understanding how the molecule interacts with biological targets or other molecules in a condensed phase.

Future Research Directions in the Chemistry of 2 Chloro 6 Chloromethyl Pyrazine

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

Future pathways could explore:

Direct C-H Functionalization: Investigating methods for the direct and selective chloromethylation of a pre-existing 2-chloropyrazine (B57796) core would circumvent multiple steps, significantly enhancing process efficiency.

Green Chemistry Approaches: The development of syntheses that utilize less hazardous reagents, employ catalytic methods over stoichiometric ones, and reduce solvent waste will be a critical goal. For instance, exploring alternatives to traditional chlorinating agents could improve the environmental profile of the synthesis.

Scalable Methodologies: As interest in pyrazine (B50134) derivatives grows, developing scalable and robust synthetic protocols is essential. Research into scalable methods, such as those developed for 2-chloro-5-trifluoromethoxypyrazine, will be crucial for making 2-Chloro-6-(chloromethyl)pyrazine (B6159267) and its derivatives more accessible for large-scale applications. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The primary allure of this compound lies in its differential reactivity. The chlorine atom on the pyrazine ring is typically less reactive towards nucleophilic substitution than the chlorine in the chloromethyl group. Future research will focus on systematically exploiting this reactivity difference to achieve selective functionalization.

Key research avenues include:

Selective Substitutions: A thorough investigation into the conditions required for selective substitution at either the chloromethyl carbon or the aromatic carbon is needed. This would involve a systematic screening of nucleophiles, solvents, and catalysts to map out the precise conditions for predictable, site-selective reactions.

Palladium-Catalyzed Cross-Coupling: The chlorine on the pyrazine ring is a handle for various cross-coupling reactions. Studies on the reactivity of similar compounds like 2-chloro-5-trifluoromethoxypyrazine in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions have demonstrated the utility of this approach. mdpi.com A comprehensive study of these reactions with this compound would unlock a vast chemical space of novel derivatives. The challenge will be to perform these couplings without disturbing the more reactive chloromethyl group.

Tandem and Domino Reactions: Designing one-pot reactions where sequential functionalization occurs at both chlorine sites without the need for intermediate isolation would represent a significant leap in synthetic efficiency.

Reaction TypePotential Application with this compoundReference for Related Reactivity
Nucleophilic SubstitutionSelective functionalization of the chloromethyl group.General Organic Principles
Suzuki CouplingFormation of new C-C bonds at the 2-position of the pyrazine ring. mdpi.com
Sonogashira CouplingIntroduction of alkyne moieties at the 2-position. mdpi.com
Buchwald-Hartwig AminationFormation of C-N bonds at the 2-position for diverse amine derivatives. mdpi.com
Kumada-Corriu CouplingIron-catalyzed cross-coupling for C-C bond formation. mdpi.com

Computational Design of Novel Pyrazine-Based Scaffolds

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, computational methods can guide the synthesis of novel derivatives for specific applications.

Future research in this area will likely involve:

Virtual Library Generation: Using the known reactivity of the parent compound, vast virtual libraries of potential derivatives can be generated in silico. These libraries can then be screened for properties relevant to medicinal chemistry or materials science. nih.gov

Structure-Property Relationship Studies: Quantum chemical calculations can be employed to predict the electronic properties, stability, and reactivity of designed molecules. For instance, computational analysis was used to understand the structure and bond strengths of a novel pyrazine-bridged uranyl dimer. rsc.org This approach can help prioritize synthetic targets.

Docking and Molecular Dynamics: In the context of drug discovery, derivatives of this compound can be designed as specific enzyme inhibitors or receptor ligands. Molecular docking and molecular dynamics simulations, as used in the design of nih.govnih.govsigmaaldrich.comtriazolo[4,3-a]pyrazine derivatives, can predict binding affinities and modes, guiding the design of more potent and selective compounds. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. The synthesis of pyrazine derivatives and related nitrogen heterocycles is an area ripe for the application of these modern techniques.

Key directions for development include:

Continuous Flow Synthesis of the Core Scaffold: Developing a continuous flow process for the synthesis of this compound itself could provide a safer and more efficient alternative to batch production, similar to methods developed for 2-chloro-6-trichloromethylpyridine. google.com

Automated Derivatization: Coupling a flow reactor with automated purification and analysis systems would enable the rapid synthesis and screening of libraries of pyrazine derivatives. This high-throughput approach could accelerate the discovery of new compounds with interesting biological or material properties.

Telescoped Reactions: Flow chemistry is particularly well-suited for "telescoped" reactions, where the output from one reactor flows directly into the next for a subsequent transformation. This approach has been successfully used for the multi-step synthesis of pyrazole (B372694) derivatives and could be adapted for the sequential, site-selective functionalization of this compound. nih.gov

TechnologyAdvantageRelevance to this compoundReference for Related Technology
Continuous FlowEnhanced safety, scalability, precise control.Safer synthesis of the core compound and its derivatives. nih.gov, google.com
Automated SynthesisHigh-throughput library generation.Rapid exploration of chemical space for drug discovery. nih.gov
Telescoped ReactionsIncreased efficiency by combining reaction steps.One-pot, site-selective functionalization at both chlorine sites. nih.gov

Applications in Advanced Materials Science and Catalysis Research

The pyrazine ring is an excellent ligand for coordinating with metal ions, and its rigid, planar structure makes it an attractive component for advanced materials. The bifunctional nature of this compound provides two points for incorporation into larger structures.

Future research will explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the pyrazine ring can coordinate to metal centers to form extended networks. The chloromethyl group can be further functionalized to act as a secondary linker or to modify the properties of the pores within the framework. The synthesis of a pyrazine-bridged uranyl dimer highlights the potential of pyrazines in forming novel coordination compounds. rsc.org

Luminescent Materials: Pyrazine derivatives are known to exhibit interesting photophysical properties. By strategically modifying the pyrazine core through reactions at the chloro and chloromethyl positions, new fluorescent and phosphorescent materials could be developed for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Catalyst Development: The pyrazine moiety can be incorporated into ligands for transition metal catalysts. The electronic properties of the catalyst can be fine-tuned by altering the substituents on the pyrazine ring. Derivatives of this compound could serve as precursors to novel pincer-type ligands or other complex ligand architectures for homogeneous catalysis. The development of new coordination compounds from pyrazine derivatives is a step in this direction. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-(chloromethyl)pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group introduction. A common method reacts 2-chloropyrazine with chloromethylating agents (e.g., chloromethyl ethers) under reflux in solvents like dichloromethane or ethanol. Microwave irradiation can enhance efficiency by reducing reaction time . Catalysts such as EDCI improve coupling reactions, while bases (e.g., triethylamine) neutralize byproducts. Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios (1:1.2 for pyrazine to chloromethylating agent). Post-synthesis purification via recrystallization or chromatography is critical for >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirms molecular structure via chemical shifts (e.g., δ 8.2 ppm for pyrazine protons, δ 4.5 ppm for chloromethyl group) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for studying interactions with biological targets .
  • HPLC : Monitors purity (>95%) and identifies byproducts .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group acts as a reactive site for nucleophilic attack. For example, in substitution reactions with amines, the chlorine is replaced by amino groups under mild conditions (room temperature, polar aprotic solvents like DMSO). Reaction efficiency depends on the nucleophile’s strength (e.g., primary amines > secondary amines) and steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets (e.g., protein kinases vs. potassium channels)?

Conflicting reports may arise from off-target effects or assay variability. To validate targets:

  • Use competitive binding assays with known kinase inhibitors (e.g., staurosporine) or potassium channel blockers (e.g., tetraethylammonium).
  • Employ knock-out models (e.g., CRISPR-edited cell lines lacking specific targets) to isolate activity .
  • Perform dose-response studies to distinguish primary targets (low IC50) from secondary interactions .

Q. What strategies improve metabolic stability without compromising bioactivity?

Structural modifications include:

  • Introducing electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism .
  • Replacing the chloromethyl group with metabolically stable moieties (e.g., cyclopropylmethyl) while retaining target affinity .
  • Prodrug approaches : Masking reactive sites with ester groups that hydrolyze in vivo .

Q. How do substituent variations impact structure-activity relationships (SAR) in pyrazine derivatives?

A comparative analysis of structural analogs reveals:

CompoundSubstituentBioactivity (IC50)Reference
2-Chloro-6-(methoxymethyl)Methoxymethyl12 µM (Kinase A)
2-Chloro-6-(pyridinyl)Pyridine-ethoxy4.2 µM (Cdk5/p25)
Key trends: Bulkier groups enhance target selectivity but reduce solubility. Electron-deficient substituents improve binding to kinase ATP pockets .

Q. What computational methods predict the compound’s interaction dynamics with biological targets?

  • Molecular Dynamics (MD) : Simulates binding stability using force fields (e.g., AMBER) to analyze conformational changes in target proteins .
  • Docking Studies : Identifies binding poses with software like AutoDock Vina, prioritizing residues involved in hydrogen bonding (e.g., Lys89 in GSK-3β) .

Q. How can researchers address instability in aqueous solutions during in vitro assays?

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
  • Buffer Optimization : Use PBS (pH 7.4) with 10% DMSO to maintain solubility and stability over 24 hours .

Methodological Considerations

Q. What experimental approaches validate reaction selectivity in multi-step syntheses?

  • Kinetic Monitoring : Use inline FTIR or LC-MS to track intermediate formation and side reactions .
  • Isotopic Labeling : Incorporate ¹³C at reactive sites to trace substitution pathways .

Q. How does scaling from milligram to gram-scale synthesis affect purity, and what purification methods are optimal?

Scaling introduces impurities from incomplete mixing or heat transfer. Solutions include:

  • Flow Chemistry : Ensures consistent reaction conditions and reduces byproducts .
  • Preparative HPLC : Achieves >99% purity for gram-scale batches .

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